(3-溴丙基)二乙胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

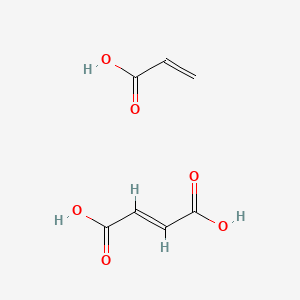

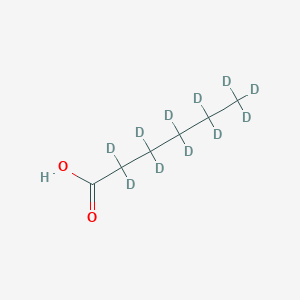

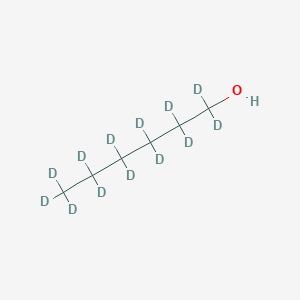

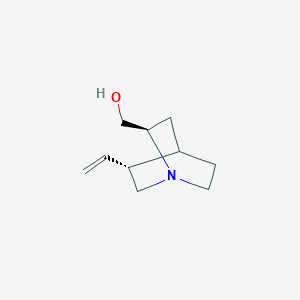

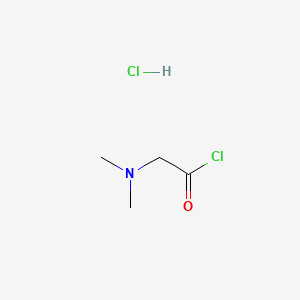

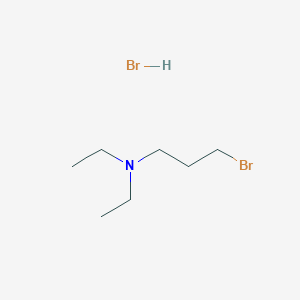

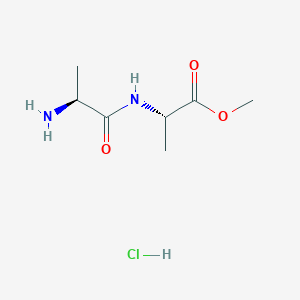

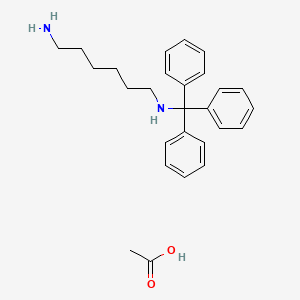

“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

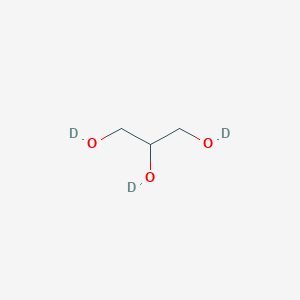

The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .科学研究应用

二氧化碳捕获

与 (3-溴丙基) 二乙胺氢溴酸盐相关的化合物在科学研究中的一个重要应用涉及二氧化碳捕获。二亚乙基三胺氢溴酸盐是一种结构略微相似的化合物,已被用于在非水系统中捕获 CO2,表现出相变并表明具有高 CO2 容量和有效的循环能力。该过程涉及 O–H···:N 类型的氢键和溴离子的稳定作用,强调了此类化合物在环境管理和可持续发展工作中可能发挥的作用 (杨晨和胡慧,2017)。

用于 CO2 捕获的离子液体

另一个应用是在涉及类似溴丙胺化合物的反应中合成新的离子液体。这些离子液体可以可逆地与 CO2 反应,有效地隔离气体。此类材料提供了一种非挥发性、不依赖水的 CO2 捕获方法,突出了它们在绿色化学和可持续性应用中的潜力 (Eleanor D. Bates 等,2002)。

有机化合物的合成

此外,像 N-(3-溴丙基) 酰胺这样的化合物可以进行亲核自环-O-烷基化以形成 5,6-二氢-4H-1,3-恶嗪氢溴酸盐,证明了溴丙基化合物在合成有机分子中的效用。该过程受供电酰胺取代基的影响,提供了对自环化效率和复杂有机骨架合成的见解 (Damodara N Reddy 和 Erode N Prabhakaran,2011)。

酚类再生绿色方案

溴离子的高亲核性已应用于醚的裂解,利用离子液体(如 1-正丁基-3-甲基咪唑溴化物)从芳基烷基醚中再生酚类。该方法提供了一种更绿色、更有效的方法来使醚甲基化,展示了溴丙基化合物在促进环境友好型化学过程中的适应性 (Shanthaveerappa K. Boovanahalli 等,2004)。

抗菌剂

溴丙基化合物也因其在制造新型抗菌剂方面的潜力而受到探索。通过与氯乙基二乙胺盐酸盐反应,合成了具有潜在抗菌特性的新型硫代嘧啶-4(3H)-酮,表明此类化合物在开发新疗法中的效用 (M. Attia 等,2013)。

安全和危害

属性

IUPAC Name |

3-bromo-N,N-diethylpropan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAELPAFGRTUXOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505274 |

Source

|

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromopropyl)diethylamine hydrobromide | |

CAS RN |

69835-35-4 |

Source

|

| Record name | NSC68426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)